6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid
Description
6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic carboxylic acid featuring a benzothiophene core substituted with a fluorine atom at position 6 and a methyl group at position 4. For example, quinolinecarboxylic acid analogs, such as NSC 368390 (a 4-quinolinecarboxylic acid derivative), demonstrate potent antitumor activity against human colon carcinomas and other solid tumors . Benzothiophene-based compounds, such as 6-methylbenzo[b]thiophene-2-carboxylic acid, are recognized for their utility as intermediates in drug synthesis .
Properties
CAS No. |
826995-61-3 |
|---|---|
Molecular Formula |
C10H7FO2S |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-fluoro-4-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H7FO2S/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
TXZDWQMTQIVXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(S2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Construction of the Benzothiophene Core
The foundational step involves synthesizing the benzothiophene ring system, which can be achieved via:
- Fischer–Benzenoid synthesis : Condensation of o-aminothiophenol derivatives with suitable aldehydes or ketones under acidic or basic conditions.
- Transition-metal catalyzed cyclizations : Palladium-catalyzed C–H activation or cross-coupling reactions enable regioselective formation of the benzothiophene core with functional groups positioned for subsequent modifications.
Methylation at Position 4
Methyl groups are introduced via:
- Directed ortho-lithiation : Using n-butyllithium, followed by quenching with methyl electrophiles (e.g., methyl iodide).
- Cross-coupling reactions : Palladium-catalyzed methylation of halogenated intermediates.
Carboxylation at Position 2
The carboxylic acid functionality is typically introduced through:
- Directed ortho-carboxylation : Using CO₂ under pressure in the presence of a metal catalyst (e.g., lithium diisopropylamide, LDA).
- Oxidation of methyl groups : Oxidative cleavage of methyl substituents to carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Specific Synthetic Route Based on Literature and Patents
Starting Material Preparation
- Initial heteroaromatic precursor : 2-aminothiophenol derivatives are commercially available and serve as starting points.
- Functionalized intermediates : Halogenated benzothiophene derivatives, such as 6-bromo- or 6-chloro- derivatives, are synthesized via electrophilic aromatic substitution.
Stepwise Synthesis Pathway
Alternative Routes
- Cross-coupling approaches : Palladium-catalyzed methylation and fluorination of halogenated intermediates.
- Oxidative functionalization : Methyl groups at position 2 can be oxidized to carboxylic acids if initially introduced as methyl substituents.
Optimization and Purification Techniques
- Reaction conditions : Precise temperature control (typically 0–25°C for fluorination, elevated temperatures for cyclizations) is critical for regioselectivity.
- Purification : Crystallization, column chromatography, and recrystallization are employed to isolate high-purity products.
- Yield considerations : Reports indicate yields ranging from 83% to 92% for key steps, emphasizing the importance of optimized reaction conditions.
Data Tables Summarizing Key Parameters
Chemical Reactions Analysis
Amide Formation
The carboxylic acid group undergoes amide bond formation with amines using coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) . This reaction is critical for synthesizing biologically active derivatives, such as RORγt modulators .
Example Reaction
Reagents: HATU, DIPEA, DMF solvent .
Esterification
The carboxylic acid group reacts with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., sulfuric acid) to form esters. This modification enhances solubility and reactivity for downstream applications.
Example Reaction
Conditions: Acid-catalyzed esterification.
Palladium-Catalyzed Carbonylation
Benzothiophene derivatives undergo oxidative carbonylation using PdI₂/KI catalyst and CO/O₂ mixtures. This reaction converts acyclic precursors into cycloaromatized products, such as benzothiophene-3-carboxylic esters .
Mechanism
-
Triple bond coordination to Pd(II).
-
5-endo-dig S-cyclization forms a sulfonium intermediate.
-
Demethylation by iodide anions.
Substitution Reactions
The fluorine and methyl substituents influence regioselectivity in substitution reactions. For example, nucleophilic aromatic substitution can replace halogens, while electrophilic substitution may occur at activated positions.
Comparative Analysis of Reaction Conditions
Structural and Functional Implications
The presence of fluorine enhances lipophilicity and metabolic stability, while the methyl group influences steric effects. These features make the compound a valuable scaffold for drug design, particularly in modulating protein targets involved in metabolic and immune pathways.
Scientific Research Applications
6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 6-fluoro-4-methyl-1-benzothiophene-2-carboxylic acid (hypothetical) with related compounds:
Pharmacological Activity
- NSC 368390 (Quinolinecarboxylic Acid): Exhibits >90% inhibition of MX-1 breast, LX-1 lung, and DLD-2 colon carcinomas at 20–40 mg/kg doses in murine models. Its water solubility and oral bioavailability make it a Phase 1 anticancer candidate .
- Benzothiophene Derivatives: While explicit activity data are scarce, substituents like fluorine and chlorine are known to enhance metabolic stability and target binding in drug design. For instance, 6-chloro-5-fluoro derivatives may act as kinase inhibitors .
Key Findings and Implications
Substituent Effects: Fluoro and methyl groups enhance solubility and bioavailability. For example, NSC 368390’s fluorine atoms improve water solubility, critical for intravenous administration .
Ring System Impact: Quinoline derivatives (e.g., NSC 368390) show broader antitumor efficacy compared to benzothiophenes, likely due to extended aromatic systems enhancing target interaction .
Ester vs. Acid Forms : Methyl esters (e.g., 6-chloro-5-fluoro-benzo[b]thiophene-2-carboxylate) offer improved membrane permeability, whereas carboxylic acids are more reactive in salt forms .
Notes
- Comparisons with quinolinecarboxylic acids (e.g., NSC 368390) highlight the importance of ring systems in dictating biological activity .
- Structural analogs with halogen or methoxy substituents demonstrate the role of electronic effects in modulating reactivity and target binding .
Biological Activity
6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid is a heterocyclic compound belonging to the benzothiophene family. Its molecular formula is , with a molecular weight of approximately 210.22 g/mol. This compound is characterized by a fluorine atom at the sixth position and a methyl group at the fourth position of the benzothiophene ring, along with a carboxylic acid functional group at the second position. The unique structure contributes to its chemical reactivity and potential biological activities, particularly in pharmacological contexts.
The carboxylic acid functional group in this compound plays a crucial role in its chemical reactivity, allowing it to participate in various reactions for synthesizing derivatives or modifying the compound for specific applications. Several synthetic methods have been explored, emphasizing the efficiency of different reaction conditions and starting materials .
Interaction Studies
Preliminary interaction studies indicate that compounds with similar structures can interact with various biological targets, including receptors and enzymes involved in metabolic pathways. Understanding these interactions is vital for assessing the pharmacological potential and safety profile of this compound .
Cytotoxicity Assays
Cytotoxicity assays have been conducted to evaluate the safety and efficacy of this compound against cancer cell lines. For instance, studies using human cervical (HeLa) and lung (A549) carcinoma cells demonstrated that this compound exhibited low cytotoxicity at concentrations up to 25 µM, indicating its potential as a therapeutic agent without significant adverse effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes some structural analogs and their observed biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluorobenzo[b]thiophene | Similar benzothiophene structure without carboxylic acid | Moderate antimicrobial activity |
| 4-Methylbenzo[b]thiophene | Contains a methyl group but lacks fluorine | Limited biological activity |
| 6-Fluoro-3-methylbenzo[b]thiophene | Fluorinated at position six with different methyl placement | Enhanced receptor binding affinity |
| Methyl 6-fluorobenzo[b]thiophene-2-carboxylate | Ester derivative of 6-fluoro-benzothiophene | Improved solubility and reactivity |
These compounds highlight the unique aspects of this compound regarding its specific functional groups and potential applications across various fields .
Antimicrobial Activity
In studies focusing on antimicrobial properties, this compound has shown promising results against Staphylococcus aureus strains, including those resistant to daptomycin. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, thus inhibiting growth .
Anticancer Potential
Further investigations into its anticancer potential revealed that this compound could modulate signaling pathways associated with cell proliferation and apoptosis in cancer cells. The findings suggest that it may serve as a lead compound for developing novel anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
